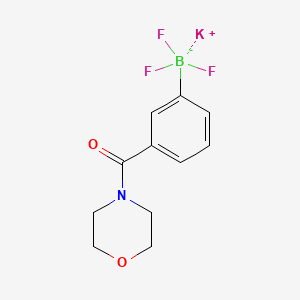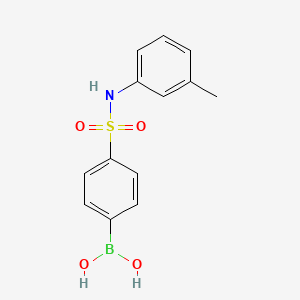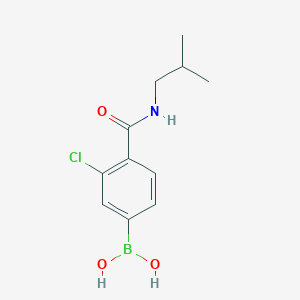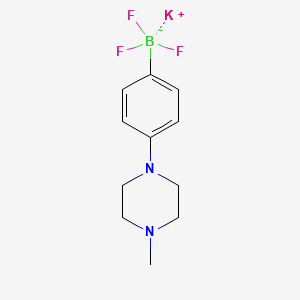
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. The molecular structure of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is represented by the formula C11H15BF3KN2. Unfortunately, a detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, and density . Unfortunately, the specific physical and chemical properties for Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% are not available in the search results.科学的研究の応用
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in a variety of scientific research applications, including drug discovery and development, cell biology, and biochemistry. It has been used to study the effects of various drugs on cells, as well as to study the biochemical and physiological effects of various compounds. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been used in research on membrane receptors, ion channels, and other cellular processes.
作用機序
The mechanism of action of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% is not fully understood, but it is believed to act as an agonist at certain G-protein coupled receptors. It has also been found to have an effect on the activity of certain enzymes, such as catechol-O-methyltransferase (COMT).
Biochemical and Physiological Effects
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of enzymes, such as catechol-O-methyltransferase (COMT), and to have an effect on the activity of G-protein coupled receptors. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% has been found to have an effect on the expression of certain genes, and to have anti-inflammatory and anti-oxidative properties.
実験室実験の利点と制限
The use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% in laboratory experiments has a number of advantages, including its low cost, its availability, and its ability to modulate the activity of enzymes and G-protein coupled receptors. However, there are also some limitations, such as its low solubility in aqueous solutions and its instability in the presence of certain metal ions.
将来の方向性
Potential future directions for the use of Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% include its use in drug discovery and development, as well as in studies of cellular processes, such as membrane receptors and ion channels. In addition, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the effects of various compounds on gene expression, and to study the biochemical and physiological effects of various compounds. Furthermore, Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% could be used to study the anti-inflammatory and anti-oxidative properties of various compounds.
合成法
Potassium 4-(1-methy-4-piperazinyl)phenyltrifluoroborate, 95% can be synthesized using a variety of methods, including a condensation reaction between 1-methy-4-piperazinylphenol and trifluoroboric acid. The reaction is carried out in an aqueous solution at a temperature of 0-5°C, and the product is isolated by filtration and recrystallization.
特性
IUPAC Name |
potassium;trifluoro-[4-(4-methylpiperazin-1-yl)phenyl]boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BF3N2.K/c1-16-6-8-17(9-7-16)11-4-2-10(3-5-11)12(13,14)15;/h2-5H,6-9H2,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVCQMVGOAZLNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)N2CCN(CC2)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BF3KN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]-1,4-diazepane-1-carboxylate](/img/structure/B6341478.png)
![tert-Butyl 4-[6-(5-chlorothiophen-2-yl)-3-cyanopyridin-2-yl]piperazine-1-carboxylate](/img/structure/B6341484.png)
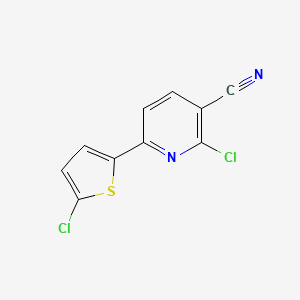
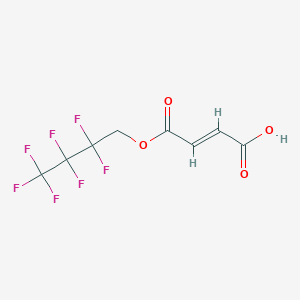
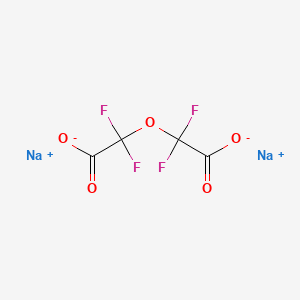


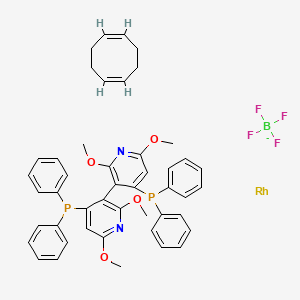
![4-(3-Bromophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6341554.png)
